molecular formula C22H28N4O2 B4841995 2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4841995
M. Wt: 380.5 g/mol
InChI Key: XZFFVDHBMOYGAE-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an ethylpiperazine group and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Ethylpiperazine Group: The ethylpiperazine group can be attached through nucleophilic substitution reactions, where the piperazine ring is alkylated with ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the substituents can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    2-(4-ethylpiperazin-1-yl)-7-(4-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-(4-methoxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-25-9-11-26(12-10-25)22-23-15(2)21-19(24-22)13-17(14-20(21)27)16-5-7-18(28-3)8-6-16/h5-8,17H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFVDHBMOYGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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